4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid is a synthetic compound with significant relevance in chemical research. It is identified by the Chemical Abstracts Service Number 1266513-78-3 and has a molecular formula of C11H13Cl2NO4S, with a molecular weight of 326.2 g/mol. This compound is characterized by its unique structure that includes a butanoic acid moiety linked to a dichlorophenyl group and a methylsulfonylamino functional group, making it a subject of interest for various scientific applications, particularly in medicinal chemistry and drug development.
The compound is cataloged in databases such as PubChem and BenchChem, which provide detailed chemical information and availability for research purposes. It falls under the category of sulfonamides due to the presence of the methylsulfonyl group, and its classification as an amino acid derivative highlights its potential biological activity.
The synthesis of 4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid can be achieved through several methods. A common approach involves the coupling of 2,5-dichloroaniline with methylsulfonyl chloride followed by further reaction with butanoic acid derivatives.
The molecular structure of 4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid can be represented using various structural notations:
InChI=1S/C11H13Cl2NO4S/c1-19(17,18)14(6-2-3-11(15)16)10-7-8(12)4-5-9(10)13/h4-5,7H,2-3,6H2,1H3,(H,15,16)
CS(=O)(=O)N(CCCC(=O)O)C1=C(C=CC(=C1)Cl)Cl
The compound's structural features include:
4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid can undergo various chemical reactions typical for amino acids and sulfonamides:
These reactions are crucial for understanding the compound's reactivity profile in biological systems and synthetic applications.
Research indicates that such compounds may interact with specific targets in biological systems, potentially leading to therapeutic effects or modulation of biological processes.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm purity and structure.
4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid has potential applications in:
This compound represents a valuable asset in ongoing chemical research and development efforts aimed at discovering new therapeutic agents.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2